molecular formula C15H15NO3 B7469217 N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide

N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B7469217
M. Wt: 257.28 g/mol
InChI Key: GTCBAVQHJAPSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as ADCY9 inhibitor, is a small molecule inhibitor that targets adenylate cyclase 9 (ADCY9). ADCY9 is an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. The inhibition of ADCY9 by N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide inhibits N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, which is an enzyme that catalyzes the conversion of ATP to cAMP. By inhibiting N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide reduces the levels of cAMP in cells. This reduction in cAMP levels has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is that it is a specific inhibitor of N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, which allows for the study of the role of N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide in various cellular processes. However, one limitation is that it may have off-target effects on other enzymes that are involved in cAMP signaling pathways.

Future Directions

There are several future directions for research on N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. One direction is to further investigate its potential therapeutic applications in diseases such as asthma, COPD, and cancer. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes in cAMP signaling pathways. Additionally, the development of more potent and selective N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide inhibitors may have important implications for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide involves a multi-step process. The first step involves the reaction of 2-acetylphenol with 3-bromopentane in the presence of potassium carbonate to form 2-(3-bromopentyl)phenol. The second step involves the reaction of 2-(3-bromopentyl)phenol with 2,5-dimethylfuran-3-carboxylic acid in the presence of cesium carbonate to form N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide.

Scientific Research Applications

N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It has also been shown to have potential in the treatment of cancer, as it inhibits the growth of cancer cells.

properties

IUPAC Name

N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-9-8-13(11(3)19-9)15(18)16-14-7-5-4-6-12(14)10(2)17/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCBAVQHJAPSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide

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